
3,4',5-Trismethoxybenzophenon
Übersicht
Beschreibung
(3,5-Dimethoxyphenyl)(4-methoxyphenyl)methanone, also known as DMPM, is a compound belonging to the class of phenylmethanones. It is a versatile intermediate that has been used in numerous chemical syntheses, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. DMPM has also been used in the development of new materials, such as nanomaterials, and in the development of new catalysts for organic synthesis. DMPM is an important compound for scientists due to its wide range of applications in chemistry and other fields.
Wirkmechanismus
Target of Action
The primary target of 3,4’,5-Trismethoxybenzophenone is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .
Mode of Action
3,4’,5-Trismethoxybenzophenone acts as a potent tubulin assembly inhibitor . It interacts with tubulin, preventing it from assembling into microtubules . This disruption of microtubule dynamics can lead to cell cycle arrest and ultimately cell death .
Biochemical Pathways
By inhibiting tubulin assembly, 3,4’,5-Trismethoxybenzophenone affects the cell cycle , particularly the G2/M phase . This phase is critical for cell division, and its disruption can lead to cell cycle arrest . The compound’s action on tubulin also impacts the cytoskeleton , which is essential for maintaining cell shape and facilitating cell movement .
Result of Action
The inhibition of tubulin assembly by 3,4’,5-Trismethoxybenzophenone leads to cell cycle arrest at the G2/M phase . This can result in the inhibition of cell growth and division, leading to cell death . In the context of cancer cells, this can translate to a reduction in tumor growth .
Vorteile Und Einschränkungen Für Laborexperimente
(3,5-Dimethoxyphenyl)(4-methoxyphenyl)methanone has several advantages and limitations for lab experiments. One advantage of (3,5-Dimethoxyphenyl)(4-methoxyphenyl)methanone is that it is relatively easy to synthesize and is available in large quantities. In addition, (3,5-Dimethoxyphenyl)(4-methoxyphenyl)methanone is a versatile intermediate that can be used in a variety of chemical syntheses. However, (3,5-Dimethoxyphenyl)(4-methoxyphenyl)methanone is also a highly reactive compound, which can make it difficult to handle in the laboratory.
Zukünftige Richtungen
Given the versatile nature of (3,5-Dimethoxyphenyl)(4-methoxyphenyl)methanone, there are numerous potential future directions for research. One potential area of research is to further investigate the biochemical and physiological effects of (3,5-Dimethoxyphenyl)(4-methoxyphenyl)methanone. In addition, further research could be conducted to develop new methods for the synthesis of (3,5-Dimethoxyphenyl)(4-methoxyphenyl)methanone. Furthermore, research could also be conducted to develop new applications for (3,5-Dimethoxyphenyl)(4-methoxyphenyl)methanone, such as the development of new materials and catalysts for organic synthesis. Finally, research could also be conducted to investigate the potential therapeutic applications of (3,5-Dimethoxyphenyl)(4-methoxyphenyl)methanone, such as its potential use as an antioxidant, anti-inflammatory, and neuroprotective agent.
Wissenschaftliche Forschungsanwendungen
Antimitotisches Resveratrol-Analog
3,4’,5-Trismethoxybenzophenon ist ein antimitotisches Resveratrol-Analog . Resveratrol ist ein starkes phenolische Antioxidans, das in natürlichen Quellen vorkommt und antiproliferative Aktivität aufweist . Wenn die drei phenolischen Hydroxylgruppen von Resveratrol in Methylether umgewandelt werden, wird die Hemmung des Zellwachstums verstärkt .
Antioxidative Aktivität
Diese Verbindung wird unter Antioxidantien eingestuft . Antioxidantien sind Substanzen, die Schäden an Zellen, die durch freie Radikale verursacht werden, verhindern oder verlangsamen können. Freie Radikale sind instabile Moleküle, die der Körper als Reaktion auf Umweltfaktoren und andere Belastungen produziert.
Krebsforschung
3,4’,5-Trismethoxybenzophenon wird in der Krebsforschung verwendet . Es hemmt das Wachstum einer Vielzahl von menschlichen Tumorzelllinien bei Konzentrationen von 0,4 bis 2 µg/ml, was 5-6 Mal stärker ist als Resveratrol .
Hemmung des Zellwachstums
Es wurde gezeigt, dass die Verbindung die Hemmung des Zellwachstums verstärkt . Diese Eigenschaft ist besonders nützlich im Bereich der Onkologie, wo die Kontrolle des schnellen und unkontrollierten Wachstums von Zellen ein primäres Ziel ist.
Hepatokarzinombehandlung
Es wurde gezeigt, dass 3,4’,5-Trismethoxybenzophenon das Wachstum von menschlichen Hepatokarzinomzellen durch Zellzyklusarrest in der G2/M-Phase hemmt . Dies macht es zu einem potenziellen Kandidaten für die Behandlung von hepatozellulärem Karzinom (HCC), einer häufigen Art von Leberkrebs .
Hemmung der Zellmigration
Es wurde gezeigt, dass die Verbindung die Migration von Krebszellen unterdrückt . Diese Eigenschaft ist wichtig, um die Ausbreitung von Krebs in andere Körperteile (Metastasen) zu verhindern.
Eigenschaften
IUPAC Name |
(3,5-dimethoxyphenyl)-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-13-6-4-11(5-7-13)16(17)12-8-14(19-2)10-15(9-12)20-3/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICXUWQPVOZNHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640559 | |
| Record name | (3,5-Dimethoxyphenyl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
94709-12-3 | |
| Record name | (3,5-Dimethoxyphenyl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

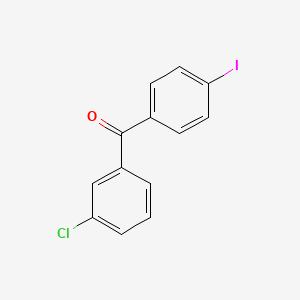
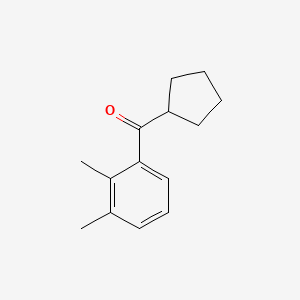
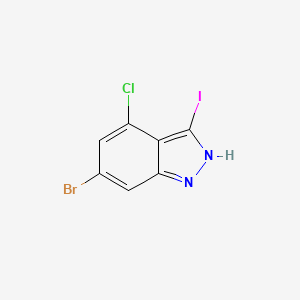

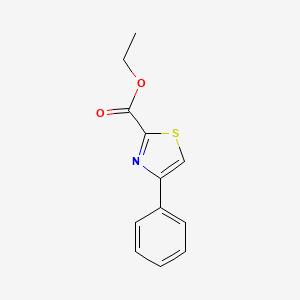

![Dicyclohexyl-{2-sulfo-9-[3-(4-sulfo-phenyl)propyl]-9-fluorenyl}phosphonium-hydrogensulfate](/img/structure/B1604275.png)
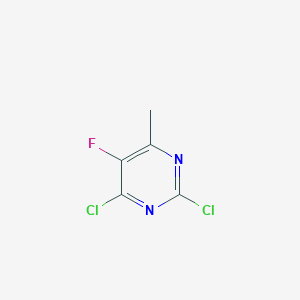
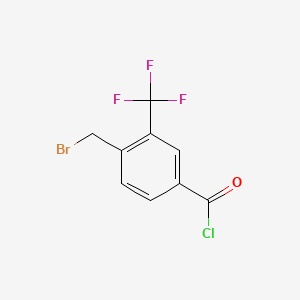
![1-(9H-carbazol-4-yloxy)-3-[[1,1,2,2-tetradeuterio-2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol](/img/structure/B1604280.png)
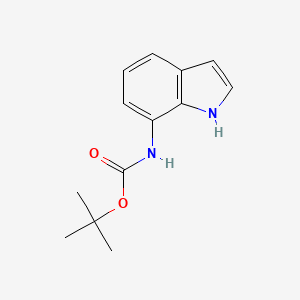
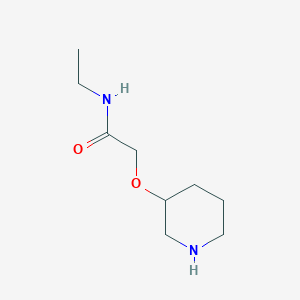

![4,4,5,5-Tetramethyl-2-[2-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1604286.png)